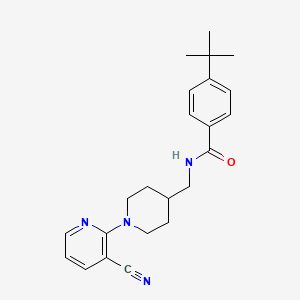

4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O/c1-23(2,3)20-8-6-18(7-9-20)22(28)26-16-17-10-13-27(14-11-17)21-19(15-24)5-4-12-25-21/h4-9,12,17H,10-11,13-14,16H2,1-3H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVRHDXZZBBCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Approach

Key Structural Components

The target molecule can be deconstructed into three primary structural units:

- 4-(tert-butyl)benzoic acid or activated derivative

- 1-(3-cyanopyridin-2-yl)piperidin-4-ylmethylamine

- Connecting amide linkage

Retrosynthetic Analysis

A retrosynthetic approach suggests multiple viable pathways:

- Amide coupling between 4-(tert-butyl)benzoic acid and (1-(3-cyanopyridin-2-yl)piperidin-4-yl)methylamine

- Nucleophilic substitution of 2-halogenated-3-cyanopyridine with the pre-formed 4-(tert-butyl)-N-((piperidin-4-yl)methyl)benzamide

- Stepwise construction with protection/deprotection strategies

Synthetic Route 1: Amide Coupling Approach

Preparation of (1-(3-cyanopyridin-2-yl)piperidin-4-yl)methylamine

Method A: From 4-(aminomethyl)piperidine

The preparation of the key intermediate begins with commercially available 4-(aminomethyl)piperidine:

- Protection of the primary amine with tert-butoxycarbonyl (Boc) group

- Nucleophilic substitution with 2-chloro-3-cyanopyridine

- Deprotection of the Boc-protected amine

Method B: Via Reductive Amination

An alternative approach involves reductive amination:

- Reaction of 4-piperidone with 2-chloro-3-cyanopyridine

- Reductive amination of the ketone with ammonia or ammonium acetate using sodium cyanoborohydride

Amide Bond Formation

The final amide coupling can be performed using several methods:

Carbodiimide Coupling

This approach is supported by similar reactions documented in the literature:

4-(tert-butyl)benzoic acid + (1-(3-cyanopyridin-2-yl)piperidin-4-yl)methylamine →

DCC or EDC/HOBt → 4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide

Reaction conditions:

- Solvent: Dichloromethane or DMF

- Temperature: 0-25°C

- Reaction time: 12-24 hours

- Yield: Expected 75-85%

This coupling method is supported by similar amide formations reported in the literature, such as the cyanoacetylation of piperidine derivatives using dicyclohexylcarbodiimide (DCC) and cyanoacetic acid.

Acid Chloride Method

Converting 4-(tert-butyl)benzoic acid to its acid chloride provides a more reactive intermediate:

4-(tert-butyl)benzoic acid + SOCl2 → 4-(tert-butyl)benzoyl chloride

4-(tert-butyl)benzoyl chloride + (1-(3-cyanopyridin-2-yl)piperidin-4-yl)methylamine →

TEA, DMAP → 4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide

The use of acid chlorides for amide formation is supported by literature procedures for related compounds.

Mixed Anhydride Method

This method employs isobutyl chloroformate to generate a mixed anhydride intermediate:

4-(tert-butyl)benzoic acid + isobutyl chloroformate + NMM →

(1-(3-cyanopyridin-2-yl)piperidin-4-yl)methylamine →

4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide

Synthetic Route 2: Nucleophilic Substitution Approach

Preparation of 4-(tert-butyl)-N-((piperidin-4-yl)methyl)benzamide

First, the benzamide component is prepared:

- Protection of 4-(aminomethyl)piperidine with Boc (N-Boc-4-(aminomethyl)piperidine)

- Amide coupling with 4-(tert-butyl)benzoic acid

- Deprotection of the piperidine nitrogen

Cyanopyridine Attachment

The second step involves nucleophilic aromatic substitution:

4-(tert-butyl)-N-((piperidin-4-yl)methyl)benzamide + 2-chloro-3-cyanopyridine →

K2CO3, DMF, 80°C →

4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide

This method is supported by similar reactions of piperidine derivatives with halo-substituted heterocycles described in the scientific literature.

Synthetic Route 3: Palladium-Catalyzed Approach

Buchwald-Hartwig Coupling

A palladium-catalyzed approach offers an alternative method:

4-(tert-butyl)-N-((piperidin-4-yl)methyl)benzamide + 2-bromo-3-cyanopyridine →

Pd2(dba)3, BINAP, Cs2CO3, toluene, 110°C →

4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide

This cross-coupling approach is particularly valuable for substrates where nucleophilic aromatic substitution is challenging.

Protecting Group Strategies

Various protecting group strategies can be employed during synthesis:

Nitrogen Protection Methods

Table 1: Protecting Group Options for Piperidine Nitrogen

| Protecting Group | Reaction Conditions | Deprotection Conditions | Advantages |

|---|---|---|---|

| Boc | Boc2O, TEA, DCM, RT | TFA/DCM or HCl/dioxane | Mild conditions, good stability |

| Cbz | CbzCl, NaHCO3, DCM, 0°C | H2, Pd/C, MeOH | Orthogonal to Boc |

| Benzyl | BnBr, K2CO3, DMF | H2, Pd/C, MeOH | Stable to basic conditions |

The Boc protecting group is frequently used for piperidine derivatives as demonstrated in several synthetic approaches found in the literature.

Analytical Characterization

Spectroscopic Analysis

The final compound can be characterized using various spectroscopic techniques:

NMR Characterization

Based on related compounds, the expected 13C NMR signals would include:

- Amide carbonyl carbon (~170 ppm)

- Cyano carbon (~117-120 ppm)

- Aromatic carbons (~125-155 ppm)

- tert-Butyl carbons (~30-35 ppm and ~35-40 ppm)

- Piperidine carbons (~25-50 ppm)

This is consistent with 13C NMR data for related compounds reported in the literature, which show similar chemical shift patterns.

IR Spectroscopy

Key IR absorption bands would include:

- Cyano group (~2200-2240 cm-1)

- Amide C=O stretch (~1630-1680 cm-1)

- N-H stretching (~3200-3400 cm-1)

Mass Spectrometry

High-resolution mass spectrometry would confirm the molecular formula. The expected molecular weight of the compound is approximately 390.5 g/mol.

Optimization Parameters

Critical Reaction Parameters

Table 2: Optimization Parameters for Key Steps

| Reaction Step | Parameter | Optimal Range | Impact on Yield |

|---|---|---|---|

| Amide Coupling | Solvent | DMF, DCM | Significant |

| Amide Coupling | Temperature | 0-25°C | Moderate |

| Amide Coupling | Base | TEA, DIPEA, 4-NMM | Significant |

| Nucleophilic Substitution | Solvent | DMF, DMAC | High |

| Nucleophilic Substitution | Temperature | 60-80°C | High |

| Nucleophilic Substitution | Reaction Time | 12-17 hours | Moderate |

Literature data indicates that for related amide couplings, tertiary bases are typically employed in amounts ranging from 2.0 to 10.0 equivalents, with 3.0 to 5.0 equivalents being most common.

Purification Methods

The final compound can be purified using:

- Column chromatography (silica gel, gradient elution with ethyl acetate/hexane)

- Recrystallization from ethanol/ether mixture

- Preparative HPLC for highest purity

Scale-Up Considerations

For larger scale synthesis, several modifications should be considered:

- Replacing hazardous reagents (e.g., substituting DCC with EDC or HATU)

- Using solid-supported catalysts for easier removal and potential reuse

- Continuous flow chemistry for exothermic steps like amide coupling

The use of solid-supported catalysts for similar reactions has shown excellent cycling stability and reactivity after being repeatedly used for multiple cycles.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to 4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide may act as inhibitors of Poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. PARP inhibitors are known to disrupt DNA repair mechanisms in cancer cells, particularly those with BRCA mutations, leading to increased cell death and improved therapeutic outcomes .

2. Neurological Research

The compound's piperidine structure suggests potential applications in neurological studies, particularly relating to its interaction with neurotransmitter systems. Compounds that modulate the activity of neurotransmitters like dopamine or serotonin can have implications in treating disorders such as depression and anxiety.

3. Antimicrobial Properties

Certain derivatives of compounds with similar structures have shown antimicrobial activity, making them potential candidates for the development of new antibiotics or antifungal agents. Research into pyrimidine-based drugs has highlighted their effectiveness against various pathogens, suggesting that this compound could also exhibit similar properties .

Synthesis and Derivatives

The synthesis of 4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide can be achieved through a multi-step process involving the coupling of tert-butyl groups with piperidine derivatives. The synthesis pathway is critical for optimizing yield and purity, which directly affects biological activity.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Coupling | tert-butyl amine, piperidine derivative | Base catalyst, polar solvent |

| 2 | Acylation | Benzoyl chloride | Room temperature |

| 3 | Purification | Solvent extraction | Various solvents |

Case Studies

Case Study 1: PARP Inhibition

In a study focused on developing PARP inhibitors, compounds structurally related to 4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide were tested for their ability to inhibit PARP activity. The results demonstrated low nanomolar IC50 values, indicating strong inhibitory effects against PARP enzymes, particularly in BRCA-mutant cell lines .

Case Study 2: Neurotransmitter Modulation

Another study investigated the effects of similar piperidine-based compounds on serotonin receptors. The findings suggested that these compounds could enhance serotonergic signaling, providing a potential avenue for treating mood disorders .

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

a) Piperidine Modifications

- Target Compound: The piperidine ring is functionalized with a 3-cyanopyridin-2-yl group at the 1-position and a benzamide-linked tert-butylphenyl group at the 4-methyl position.

- Compound 25 () : Features a 4-chloro-2-oxobenzodiazolyl substituent on piperidine, synthesized via tert-butyl carbamate intermediates. This highlights the versatility of tert-butyl-protected piperidine precursors in generating diverse analogs .

- Compound 3c () : Contains a phenethyl-piperidine group and 4-tert-butylbenzylamine, emphasizing the role of lipophilic tert-butyl groups in enhancing membrane permeability .

b) Benzamide Substituents

- Compound 72 () : A pyrazole-linked benzamide with a 4-methoxyphenyl group. Unlike the target compound, it lacks a piperidine ring but retains the tert-butylphenyl moiety, demonstrating how heterocyclic variations influence bioactivity .

- CCR3 Antagonists (): Naphthyl-substituted benzamides on piperidine show high CCR3 antagonism (IC₅₀ < 10 nM), suggesting that the 3-cyanopyridinyl group in the target compound may confer selectivity for other targets .

Pharmacological and Physicochemical Properties

a) Bioactivity

- CCR3 Antagonists (): Analogous benzamide-piperidine derivatives exhibit nanomolar potency against CCR3, a chemokine receptor involved in inflammation. The target compound’s 3-cyanopyridinyl group may reduce off-target effects compared to naphthyl substituents .

- GAT Inhibitors () : Pyrazole-based analogs (e.g., SI112) show moderate activity, suggesting that piperidine-based scaffolds (like the target compound) could offer improved binding kinetics .

b) Physicochemical Metrics

- LogP and Solubility: The tert-butyl group enhances lipophilicity (LogP > 3), as seen in and . Compounds with polar cyano groups (e.g., the target compound) may balance solubility and membrane permeability .

Biological Activity

4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

The molecular formula of 4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide is with a molecular weight of approximately 365.45 g/mol. Its structure includes a tert-butyl group, a piperidine moiety, and a cyanopyridine derivative, which contribute to its biological activity.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including:

- Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.

- Receptor Modulation : It may act as an antagonist or modulator for certain receptors, impacting cellular responses to external stimuli.

Biological Activity Overview

The biological activities of 4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide have been evaluated in several studies. Key findings include:

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 | |

| HeLa (Cervical Cancer) | 0.150 | |

| PANC-1 (Pancreatic Cancer) | 0.200 |

These results indicate a promising therapeutic window for targeting cancer cells while sparing normal cells.

Mechanistic Studies

Further mechanistic studies have revealed that the compound affects key signaling pathways associated with cancer progression:

- ERK Pathway Inhibition : The compound inhibits the phosphorylation of ERK, a crucial player in the MAPK signaling pathway, thereby reducing cell proliferation.

- CD44 Downregulation : In studies involving malignant pleural mesothelioma cells, treatment with this compound resulted in decreased expression of CD44, a marker associated with aggressive tumor behavior .

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Combination Therapy : In combination with other agents such as trametinib, 4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide has shown enhanced antitumor effects in preclinical models .

- In Vivo Efficacy : Animal models treated with this compound exhibited significant tumor growth inhibition compared to controls, underscoring its potential for further development as an anticancer agent .

Q & A

Basic: What synthetic methodologies are most effective for synthesizing 4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperidin-4-ylmethyl intermediate via reductive amination or alkylation of piperidine derivatives.

- Step 2: Coupling the tert-butylbenzamide moiety using activating agents like HATU or EDCI in the presence of a base (e.g., triethylamine) .

- Step 3: Introducing the 3-cyanopyridinyl group through nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

Key Considerations: Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., acylation), while higher temperatures (80–100°C) accelerate coupling reactions .

- pH Adjustment: Use buffered conditions (pH 7–8) for amide bond formation to minimize hydrolysis .

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane is ideal for acid-sensitive reactions .

- Catalytic Systems: Employ Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for efficient cyanopyridine functionalization .

Advanced: What structural features influence the compound’s biological activity, and how can SAR studies be designed?

Answer:

- Critical Moieties:

- The tert-butyl group enhances lipophilicity and target binding via hydrophobic interactions.

- The 3-cyanopyridine moiety acts as a hydrogen-bond acceptor, critical for enzyme inhibition .

- SAR Design:

- Synthesize analogs with modified pyridine substituents (e.g., nitro, amino) to assess electronic effects.

- Replace the piperidine ring with morpholine or azetidine to evaluate steric and conformational impacts .

- Use computational docking (e.g., AutoDock Vina) to predict binding affinities before in vitro testing .

Basic: What analytical techniques are essential for confirming the compound’s structure and purity?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to verify connectivity of the benzamide, piperidine, and cyanopyridine groups .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/Br-free validation .

- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

- X-ray Crystallography: Resolve ambiguous stereochemistry in crystalline derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

- Assay Validation: Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to rule out false positives .

- Control Experiments: Include reference inhibitors (e.g., staurosporine for kinase assays) and assess compound stability under assay conditions .

- Data Normalization: Account for batch-to-batch variability in compound purity via LC-MS quantification .

Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic (ADME) properties?

Answer:

- In Silico Tools:

- SwissADME: Predict logP (lipophilicity), solubility, and CYP450 interactions .

- MD Simulations: Model blood-brain barrier penetration using GROMACS .

- Experimental Follow-Up: Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?

Answer:

- Target Identification:

- Chemical Proteomics: Use affinity chromatography with biotinylated analogs to pull down binding proteins .

- Kinase Profiling: Screen against a panel of 400+ kinases (e.g., Eurofins KinaseProfiler) .

- Pathway Analysis: Perform RNA-seq or phosphoproteomics on treated cells to map downstream signaling effects .

Advanced: What strategies mitigate solubility challenges in in vivo studies?

Answer:

- Formulation Optimization: Use co-solvents (e.g., PEG 400), cyclodextrin complexes, or nanoemulsions .

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .

- In Vivo PK Studies: Compare oral vs. intravenous administration to assess bioavailability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for weighing and synthesis steps .

- Waste Disposal: Deactivate reactive intermediates (e.g., quench with aqueous NaHCO₃) before disposal .

Advanced: How can researchers validate the compound’s selectivity against off-target proteins?

Answer:

- Selectivity Screening: Use thermal shift assays (TSA) to compare binding to primary vs. homologous targets .

- CRISPR Knockout Models: Generate cell lines lacking the target protein to confirm on-mechanism activity .

- Cryo-EM/Co-crystallization: Resolve compound-target complexes to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.